3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo-
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Overview
Description
3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chlorophenyl and iodo groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridazinone derivative is reacted with 4-chlorophenyl and iodo substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .
Scientific Research Applications
3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Properties
CAS No. |
128758-36-1 |
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Molecular Formula |
C17H11Cl2IN2O2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-chlorophenyl)methoxy]-4-iodopyridazin-3-one |
InChI |
InChI=1S/C17H11Cl2IN2O2/c18-12-3-1-11(2-4-12)10-24-15-9-21-22(17(23)16(15)20)14-7-5-13(19)6-8-14/h1-9H,10H2 |
InChI Key |
BRJAOLBBRKCDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)Cl)I)Cl |
Origin of Product |
United States |
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